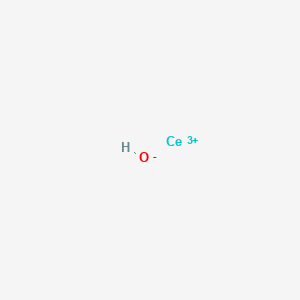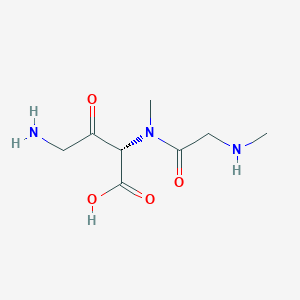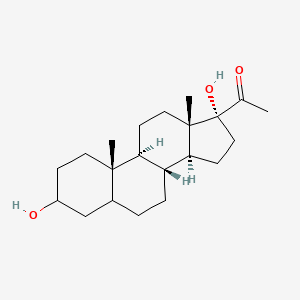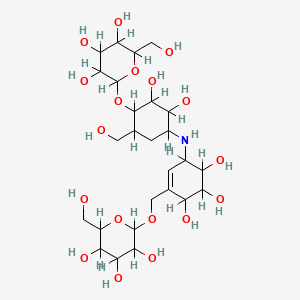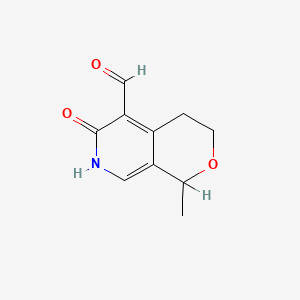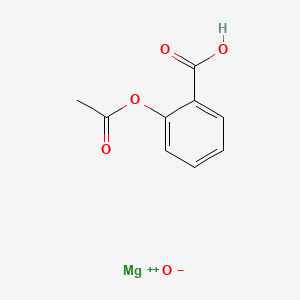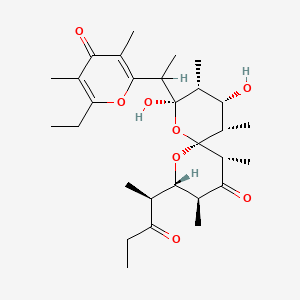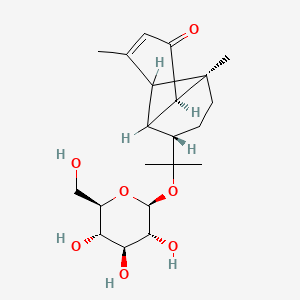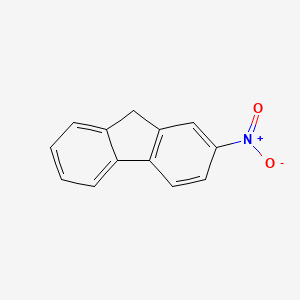
ABT-767
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ABT-767 is an orally available inhibitor of the nuclear enzymes poly(ADP-ribose) polymerase (PARP) 1 and 2, with potential antineoplastic activity. Upon administration, ABT-767 selectively binds to PARP 1 and 2, thereby preventing repair of damaged DNA via the base excision repair (BER) pathway. This agent enhances the accumulation of DNA strand breaks and promotes genomic instability eventually leading to apoptosis. ABT-767 may enhance the cytotoxicity of DNA-damaging agents and reverse tumor cell chemo- and radioresistance.
Aplicaciones Científicas De Investigación
Pharmacokinetics in Cancer Treatment
ABT-767, a potent and orally bioavailable inhibitor of poly (ADP-ribose) polymerase enzyme, has significant implications in cancer treatment. Research has developed a population pharmacokinetic model for ABT-767, especially focusing on its use in patients with BRCA1 or BRCA2 mutations and advanced solid tumors, including high-grade serous ovarian, fallopian tube, or primary peritoneal cancer. This model is pivotal for understanding the drug's behavior in the human body and optimizing its therapeutic use in cancer treatment (Mittapalli et al., 2017).
Efficacy in Solid Tumors with Genetic Mutations
Another study highlights ABT-767's role as a potent oral inhibitor of PARP-1 and -2, primarily in malignancies with defects in homologous repair. This study aimed to determine the safety and pharmacokinetics (PK) of ABT-767 in patients with high-grade serous ovarian cancer, fallopian tube, or primary peritoneal cancer, or with BRCA1 or BRCA2 germ line mutation associated solid tumors. The findings provide insights into the drug's efficacy against specific genetic backgrounds in cancer (de Jonge et al., 2014).
Impact on Pharmacokinetics of Other Drugs
ABT-767 has also been studied for its effects on the pharmacokinetics of other drugs. For instance, its interaction with ethinyl estradiol and levonorgestrel in healthy female volunteers was assessed, providing valuable information on how ABT-767 might affect the metabolism of other medications in the body (Wong et al., 1998).
Therapeutic Response and Biomarkers
The therapeutic response and biomarkers in relation to ABT-767 have been a focus of research. A phase 1 study examined its safety, PK, and efficacy in patients with advanced solid tumors and BRCA1/2 mutations or high-grade serous ovarian, fallopian tube, or primary peritoneal cancer. This research is crucial for understanding the drug's effectiveness and identifying potential biomarkers that predict the response to ABT-767 (van der Biessen et al., 2018).
Propiedades
Nombre del producto |
ABT-767 |
|---|---|
Nombre IUPAC |
NONE |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
ABT767; ABT 767; ABT-767 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




